molecular formula C7H4F2O2 B577772 2,5-DIFLUOROBENZOIC-D3 ACID CAS No. 1219798-63-6

2,5-DIFLUOROBENZOIC-D3 ACID

Katalognummer: B577772
CAS-Nummer: 1219798-63-6
Molekulargewicht: 161.122
InChI-Schlüssel: LBQMIAVIGLLBGW-CBYSEHNBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Difluorobenzoic-D3 acid is a deuterium-labeled derivative of 2,5-difluorobenzoic acid. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The deuterium atoms replace the hydrogen atoms in the benzoic acid structure, providing a stable isotope that can be traced and analyzed in different experimental conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluorobenzoic-D3 acid typically involves the deuteration of 2,5-difluorobenzoic acid. This process can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic deuteration processes, ensuring high purity and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the desired isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Difluorobenzoic-D3 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2,5-Difluorobenzoic-D3 acid is widely used in scientific research due to its unique properties:

Wirkmechanismus

The mechanism of action of 2,5-difluorobenzoic-D3 acid involves its incorporation into various chemical and biological systems. The deuterium atoms provide a stable isotope that can be traced using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). This allows researchers to study the compound’s behavior, interactions, and transformations in different environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,5-Difluorobenzoic-D3 acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracing and analysis compared to non-deuterated compounds. This makes it particularly valuable in studies requiring detailed isotopic analysis .

Eigenschaften

CAS-Nummer

1219798-63-6

Molekularformel

C7H4F2O2

Molekulargewicht

161.122

IUPAC-Name

2,4,5-trideuterio-3,6-difluorobenzoic acid

InChI

InChI=1S/C7H4F2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11)/i1D,2D,3D

InChI-Schlüssel

LBQMIAVIGLLBGW-CBYSEHNBSA-N

SMILES

C1=CC(=C(C=C1F)C(=O)O)F

Synonyme

2,5-DIFLUOROBENZOIC-D3 ACID

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.